molecular formula C32H64NO8P B14879595 1,3-Dilauroyl-glycero-2-phosphocholine

1,3-Dilauroyl-glycero-2-phosphocholine

Cat. No.: B14879595
M. Wt: 621.8 g/mol
InChI Key: HPGVIHIPVAZADP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following steps :

    Esterification: Glycerol is esterified with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 1,3-dilauroyl-glycerol.

    Phosphorylation: The 1,3-dilauroyl-glycerol is then reacted with phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1,3-dilauroyl-glycero-2-phosphocholine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dilauroyl-glycero-2-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

1,3-Dilauroyl-glycero-2-phosphocholine exerts its effects primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability . It can also act as a signaling molecule, interacting with specific receptors and enzymes involved in cellular processes . The molecular targets and pathways involved include:

Comparison with Similar Compounds

1,3-Dilauroyl-glycero-2-phosphocholine can be compared with other similar phospholipids, such as:

    1,2-Dilauroyl-glycero-3-phosphocholine: Similar structure but with the lauric acid chains at positions 1 and 2.

    1,2-Dimyristoyl-glycero-3-phosphocholine: Contains myristic acid (tetradecanoic acid) chains instead of lauric acid.

    1,2-Dipalmitoyl-glycero-3-phosphocholine: Contains palmitic acid (hexadecanoic acid) chains.

The uniqueness of this compound lies in its specific esterification pattern and the resulting effects on membrane properties and interactions .

Properties

Molecular Formula

C32H64NO8P

Molecular Weight

621.8 g/mol

IUPAC Name

1,3-di(dodecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(41-42(36,37)40-27-26-33(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3

InChI Key

HPGVIHIPVAZADP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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